(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine
Brand Name: Vulcanchem
CAS No.: 626216-69-1
VCID: VC2421557
InChI: InChI=1S/C13H20N2/c1-11-4-6-13(7-5-11)15-10-12-3-2-8-14-9-12/h2-3,8-9,11,13,15H,4-7,10H2,1H3
SMILES: CC1CCC(CC1)NCC2=CN=CC=C2
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol

(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

CAS No.: 626216-69-1

Cat. No.: VC2421557

Molecular Formula: C13H20N2

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine - 626216-69-1

Specification

CAS No. 626216-69-1
Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
IUPAC Name 4-methyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine
Standard InChI InChI=1S/C13H20N2/c1-11-4-6-13(7-5-11)15-10-12-3-2-8-14-9-12/h2-3,8-9,11,13,15H,4-7,10H2,1H3
Standard InChI Key LIXDUPDEYUFILL-UHFFFAOYSA-N
SMILES CC1CCC(CC1)NCC2=CN=CC=C2
Canonical SMILES CC1CCC(CC1)NCC2=CN=CC=C2

Introduction

Chemical Properties

Structural Characteristics

(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine features a 4-methylcyclohexyl group connected to a pyridin-3-ylmethyl group via a secondary amine bridge. The compound's molecular structure can be represented by the SMILES notation CC1CCC(CC1)NCC2=CN=CC=C2, which illustrates the specific connectivity of atoms within the molecule. The structure includes:

  • A cyclohexyl ring substituted with a methyl group at the 4-position

  • A secondary amine (-NH-) linking the cyclohexyl and pyridinylmethyl groups

  • A pyridine ring with a methylene (-CH2-) linker at the 3-position

Physical Properties

The physical properties of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine are summarized in Table 1, based on available data and theoretical calculations.

Table 1: Physical Properties of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

PropertyValueSource
Molecular Weight204.31 g/mol
Physical StateNot specified-
Melting PointNot reported-
Boiling PointNot reported
SolubilityLikely soluble in organic solvents-
Standard InChIInChI=1S/C13H20N2/c1-11-4-6-13(7-5-11)15-10-12-3-2-8-14-9-12/h2-3,8-9,11,13,15H,4-7,10H2,1H3
Standard InChIKeyLIXDUPDEYUFILL-UHFFFAOYSA-N

The compound is typically available with a purity of 95% for research purposes . Due to its molecular structure featuring both hydrophobic (cyclohexyl) and hydrophilic (pyridine nitrogen) regions, it is expected to demonstrate moderate solubility in polar organic solvents.

Chemical Reactivity

Based on its structural features, (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine is expected to exhibit reactivity characteristic of secondary amines and pyridine derivatives. The likely reactivity patterns include:

  • The secondary amine can participate in nucleophilic substitution reactions, forming tertiary amines or amides.

  • The pyridine nitrogen can act as a weak base and potential site for protonation.

  • The compound may undergo N-alkylation at the secondary amine position.

  • The pyridine ring could participate in electrophilic aromatic substitution reactions, although with diminished reactivity compared to benzene.

Synthesis Methods

Modern Approaches

Contemporary synthetic methodologies for aminomethylpyridine derivatives often employ catalytic approaches for greater efficiency and selectivity. These may include:

  • Transition metal-catalyzed coupling reactions

  • Flow chemistry techniques for improved scalability

  • Microwave-assisted synthesis for reaction acceleration

  • Green chemistry approaches using environmentally benign solvents and reagents

Optimization Strategies

For laboratory and industrial synthesis of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine, several optimization strategies may be employed:

  • Temperature control to favor formation of the desired product

  • Solvent selection to optimize solubility and reaction kinetics

  • Catalyst screening to improve yield and reduce side reactions

  • Purification methods such as crystallization or chromatography to achieve high purity levels

A modified synthesis approach similar to that reported for related compounds could involve refluxing 4-methylcyclohexylamine and pyridine-3-carbaldehyde in toluene with p-toluenesulfonic acid as a catalyst, followed by reduction with sodium borohydride in methanol .

Structural Analysis

Spectroscopic Data

Spectroscopic analysis provides essential information about the structural features of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine. While specific spectroscopic data for this compound is limited in the available search results, typical spectral characteristics for compounds of this class would include:

Table 2: Expected Spectroscopic Features of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

Spectroscopic MethodExpected Key Features
¹H NMRSignals for pyridine aromatic protons (δ ~7.2-8.5 ppm), methylene bridge (~3.7-4.0 ppm), cyclohexyl ring protons (~1.0-2.0 ppm), and methyl group (~0.9 ppm)
¹³C NMRSignals for pyridine carbons (δ ~120-150 ppm), methylene bridge (~45-50 ppm), cyclohexyl carbons (~25-40 ppm), and methyl carbon (~22 ppm)
IRN-H stretching (~3300-3500 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), pyridine ring vibrations (~1400-1600 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 204, fragmentation patterns showing loss of methyl group and cleavage at the C-N bond

Crystallographic Studies

  • Preferred conformations of the cyclohexyl ring (chair or boat)

  • Torsion angles between the pyridine ring and the connecting methylene group

  • Hydrogen bonding patterns involving the secondary amine and pyridine nitrogen

  • Crystal packing arrangements and intermolecular interactions

Studies of related compounds like 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine show that the dihedral angle between the heterocyclic rings can be significant, with angles of 72.778°, 53.230°, and 57.419° reported in different crystal structures .

Computational Insights

Biological Activity and Applications

Structure-Activity Relationships

The pharmacological activity of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine would likely be influenced by key structural features:

  • The pyridine ring, which can act as a hydrogen bond acceptor through its nitrogen atom

  • The secondary amine, which can function as both a hydrogen bond donor and acceptor

  • The cyclohexyl ring, which provides hydrophobicity and can influence membrane permeability

  • The methyl substituent, which can affect the compound's lipophilicity and binding specificity

Modifications to these structural elements could potentially alter the compound's biological activity profile, as observed in related heterocyclic compounds used in medicinal chemistry.

Related Compounds and Comparative Analysis

Several structurally related compounds provide insight into the potential applications of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine:

Table 3: Structurally Related Compounds and Their Applications

CompoundStructural SimilarityReported Applications
((3S,4S)-3-((4-(allyl(pyridin-3-yl)amino)piperidin-1-yl)methyl)-4-phenylpyrrolidin-1-yl)(cyclohexyl)methanoneContains pyridin-3-yl and cyclohexyl moietiesPotential pharmacological agent
3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amineContains a pyridine ring connected to another heterocycle via an amine linkageIntermediate in the synthesis of mesoionic insecticides like Triflumezopyrim

The structural similarity to compounds used in insecticide development suggests potential applications in agricultural chemistry, while similarities to pharmacological agents indicate possible therapeutic applications.

Research Significance

Current Research Status

Research on (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine appears limited based on available search results. The compound is primarily referenced in chemical catalogs and databases rather than extensive research publications. This suggests that it may function primarily as:

  • A synthetic intermediate or building block in organic synthesis

  • A research tool for structure-activity relationship studies

  • A potential lead compound for drug discovery or agrochemical development

The limited research publications specifically addressing this compound indicate a potential opportunity for further investigation into its properties and applications.

Knowledge Gaps

Several significant knowledge gaps exist regarding (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine:

  • Detailed synthetic routes and optimization strategies

  • Comprehensive physical property data including solubility parameters, partition coefficients, and thermal stability

  • Specific biological activities and mechanisms of action

  • Structure-activity relationships compared to structural analogs

  • Metabolic pathways and pharmacokinetic properties (if considered for biological applications)

These knowledge gaps represent opportunities for further research to expand understanding of this compound's characteristics and potential applications.

Future Research Directions

Based on the current state of knowledge and identified gaps, several promising research directions for (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine include:

  • Development and optimization of efficient synthetic routes

  • Comprehensive characterization of physical and chemical properties

  • Screening for biological activities against various targets

  • Quantitative structure-activity relationship (QSAR) analyses to predict efficacy and specificity

  • Investigation of potential applications in medicinal chemistry, particularly targeting neurotransmission or metabolic processes

  • Exploration of the compound's potential in agricultural applications similar to related pyridine-containing structures used in insecticide development

Such research efforts could significantly expand the knowledge base for this compound and potentially identify valuable applications in pharmaceutical or agricultural domains.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator